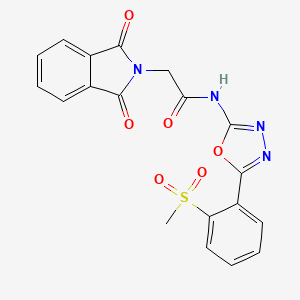

2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O6S/c1-30(27,28)14-9-5-4-8-13(14)16-21-22-19(29-16)20-15(24)10-23-17(25)11-6-2-3-7-12(11)18(23)26/h2-9H,10H2,1H3,(H,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPZUHGOOQOIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide represents a novel class of bioactive molecules with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its antitumor and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 460.5 g/mol . The structural components include an isoindoline moiety and an oxadiazole ring, which are known to contribute to various biological activities.

Biological Activity Overview

Recent studies have highlighted the following biological activities of this compound:

Antitumor Activity

- Cell Viability and Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study reported that derivatives containing oxadiazole exhibited significant cytotoxicity with median IC50 values ranging from 7.0 to 49.7 µM , indicating a promising antitumor potential .

- Mechanism of Action : The antitumor activity is attributed to the induction of apoptosis in cancer cells. For instance, a derivative showed pro-apoptotic effects on HeLa cervical carcinoma cells, inhibiting clonogenicity and cell motility .

- In Vivo Studies : In vivo experiments demonstrated that certain derivatives effectively inhibited the metastatic growth of murine melanoma (B16) without exhibiting toxic effects on normal tissues .

Anti-inflammatory Activity

- Cytokine Inhibition : The compound has shown potential in modulating inflammatory responses by inhibiting the production of pro-inflammatory cytokines in vitro. It effectively reduced inflammation induced by IFNγ in macrophages .

- Selectivity and Potency : The anti-inflammatory properties were characterized by a selectivity index (SI) greater than 12.1 , indicating a favorable therapeutic window compared to conventional anti-inflammatory agents .

Research Findings and Case Studies

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study 1 | Antitumor | Significant cytotoxicity against HeLa cells (IC50 = 7.0 µM) |

| Study 2 | Antitumor | Induction of apoptosis and inhibition of metastasis in B16 melanoma |

| Study 3 | Anti-inflammatory | Inhibition of cytokine production in macrophages (SI > 12.1) |

Discussion

The dual activity of 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide as both an antitumor and anti-inflammatory agent positions it as a candidate for further development in cancer therapy and inflammatory diseases. The structure–activity relationship (SAR) studies suggest that modifications to the oxadiazole and isoindoline moieties could enhance potency and selectivity.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole and isoindoline structures exhibit significant antimicrobial activity. For example, derivatives similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide have been tested against various Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anticancer Potential

The compound's structure suggests potential anticancer properties. In vitro studies have demonstrated that related oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma . The mechanism often involves disrupting cellular processes critical for cancer cell survival.

Anti-inflammatory Effects

Given its structural similarity to known anti-inflammatory agents like Apremilast (which shares a similar isoindoline framework), it is hypothesized that this compound may also exhibit anti-inflammatory effects. Preliminary studies suggest that it could modulate inflammatory pathways, although more research is needed to confirm these effects .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various oxadiazole derivatives, compounds structurally related to 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide were tested against a panel of bacterial strains. The results indicated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Activity

A series of isoindoline-based compounds were assessed for their cytotoxicity against human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. These results support further investigation into the mechanism of action and potential clinical applications .

Comparison with Similar Compounds

N-(1,3-Dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl-thio)acetamide

- Structural Difference: Replaces the oxadiazole ring with a quinazolinone-thioether system.

- Activity: Exhibits anti-inflammatory properties, attributed to the quinazolinone core’s ability to inhibit cyclooxygenase (COX) enzymes .

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

- Structural Difference : Substitutes the methylsulfonylphenyl group with benzofuran and chlorophenyl moieties.

- Activity : Demonstrates antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), likely due to the benzofuran’s planar aromaticity enhancing membrane penetration .

- Synthetic Pathway : Synthesized via a thioether linkage, similar to methods used for the target compound’s oxadiazole formation .

Oxadiazole-Based Analogues

N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide

2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Physical Properties :

Parameter Value Molecular Formula C16H16N4O5S Molar Mass 376.39 g/mol Predicted pKa 11.05 Density 1.42 g/cm³ - Comparison : The dimethoxyphenyl group increases lipophilicity (clogP ~2.8) compared to the target compound’s methylsulfonylphenyl (clogP ~1.5), affecting solubility and membrane permeability .

Enzyme Inhibition Potential

- Target Compound : Predicted to inhibit tyrosine kinases or phosphodiesterases due to the oxadiazole’s affinity for ATP-binding pockets.

- Analogues :

- N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8v) : Shows α-glucosidase inhibition (IC50: 12 µM), suggesting the oxadiazole-acetamide framework’s versatility in targeting carbohydrate-metabolizing enzymes .

- N-(5-(Pyrimidin-2-yl-methyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide : Exhibits SIRT2 inhibition (IC50: 0.7 µM), highlighting the role of arylthio groups in enhancing enzyme binding .

Antimicrobial Activity

- Target Compound : Likely inactive against Gram-negative bacteria due to the methylsulfonyl group’s polarity limiting penetration.

- Analogues :

Yield Comparison :

- N-(1,3-Dioxoisoindolin-2-yl)-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamide : 65–70% yield via hydrazide-phthalic anhydride condensation .

- 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide : 55% yield, reflecting challenges in introducing bulky substituents .

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound can be dissected into three structural components (Figure 1):

- 1,3-Dioxoisoindolin-2-yl (phthalimide) core

- Acetamide linker

- 5-(2-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl heterocycle

Retrosynthetic pathways prioritize modular assembly, enabling independent synthesis of the oxadiazole and phthalimide-acetamide units before final coupling.

Synthesis of the 5-(2-(Methylsulfonyl)phenyl)-1,3,4-Oxadiazole Ring

Hydrazide Intermediate Formation

The oxadiazole ring is constructed via cyclization of a hydrazide precursor. 2-(Methylsulfonyl)benzohydrazide serves as the starting material, synthesized through:

- Esterification : 2-(Methylsulfonyl)benzoic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine hydrate in ethanol.

$$

\text{RCOOH} \xrightarrow{\text{SOCl}2} \text{RCOCl} \xrightarrow{\text{NH}2\text{NH}2} \text{RCONHNH}2

$$ - Purification : The hydrazide is recrystallized from ethanol (yield: 75–85%).

Oxadiazole Cyclization

Cyclization to form the 1,3,4-oxadiazole ring employs two primary methods:

Carbon Disulfide-Mediated Cyclization

The hydrazide reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol under reflux (6–8 h):

$$

\text{RCONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH, Δ}} \text{R-Oxadiazole} + \text{H}_2\text{S}

$$

Conditions :

TBAF-Catalyzed Room-Temperature Cyclization

A modern approach uses tetrabutylammonium fluoride (TBAF) in acetonitrile at room temperature (1–12 h):

$$

\text{RCONHNH}2 + \text{R'COCl} \xrightarrow{\text{TBAF}} \text{R-Oxadiazole} + \text{NH}3

$$

Advantages :

Synthesis of the Phthalimide-Acetamide Unit

Phthalimide Core Formation

Phthalic anhydride is condensed with glycine ethyl ester in acetic acid under reflux (4–6 h) to yield 2-(1,3-dioxoisoindolin-2-yl)acetate :

$$

\text{Phthalic anhydride} + \text{H}2\text{NCH}2\text{COOEt} \xrightarrow{\text{AcOH, Δ}} \text{Phthalimide-acetate}

$$

Conditions :

Final Coupling Reaction

The oxadiazole amine and phthalimide-acetyl chloride are coupled via nucleophilic acyl substitution in acetonitrile with potassium carbonate (K₂CO₃) as a base:

$$

\text{R-Oxadiazole-NH}2 + \text{R'COCl} \xrightarrow{\text{K}2\text{CO}_3} \text{R-Oxadiazole-NHCO-R'} + \text{KCl}

$$

Optimized Conditions :

Reaction Mechanism and Byproduct Analysis

Coupling Mechanism

The reaction proceeds via a two-step mechanism:

Purification and Characterization

Purification Techniques

Scalability and Industrial Feasibility

Batch Process Optimization

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step protocols:

- Step 1 : Cyclocondensation of hydrazide derivatives with carbon disulfide or thiourea to form the 1,3,4-oxadiazole ring.

- Step 2 : Nucleophilic substitution to introduce the methylsulfonylphenyl group, often using coupling agents like EDCI or DCC in anhydrous DMF .

- Step 3 : Acetamide linkage formation via condensation with 1,3-dioxoisoindoline derivatives under reflux in glacial acetic acid .

Characterization : Intermediates are validated using -NMR, -NMR, and IR spectroscopy. Mass spectrometry (HRMS) confirms molecular weight, while HPLC ensures purity (>95%) .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- NMR Spectroscopy : -NMR identifies protons on the oxadiazole (δ 8.2–8.5 ppm) and isoindolinone (δ 7.6–7.8 ppm) rings. -NMR confirms carbonyl groups (C=O at ~170 ppm) .

- IR Spectroscopy : Peaks at 1750–1780 cm (C=O stretch) and 1250–1300 cm (S=O stretch from methylsulfonyl) are diagnostic .

- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H] at m/z 455.12) .

Q. How is purity optimized during synthesis?

- Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted starting materials.

- Recrystallization : Ethanol/water or DMF/ethanol mixtures yield high-purity crystals (>98%) .

- TLC Monitoring : Reaction progress tracked using R values (e.g., 0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

- Catalyst Optimization : KI or triethylamine enhances nucleophilic substitution efficiency (yield increases from 60% to 85%) .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

- Temperature Control : Reflux at 80–90°C minimizes side reactions (e.g., oxadiazole ring decomposition) .

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

- Cross-Validation : Combine -NMR with 2D techniques (COSY, HSQC) to assign overlapping proton signals (e.g., aromatic protons near the methylsulfonyl group) .

- Computational Modeling : DFT calculations (B3LYP/6-31G**) predict NMR chemical shifts and IR vibrations, resolving ambiguities in experimental data .

- X-ray Crystallography : Single-crystal analysis provides definitive bond lengths and angles for the oxadiazole-acetamide linkage .

Q. What strategies mitigate batch-to-batch variability in biological activity?

- QC Protocols : Strict control of reaction pH (6.5–7.0 for amide bond formation) and stoichiometry (1:1.05 molar ratio for oxadiazole intermediates) .

- Bioassay Standardization : Use a reference compound (e.g., doxorubicin) in parallel cytotoxicity assays to normalize activity measurements .

Q. How can computational tools aid in predicting biological targets?

- Molecular Docking : AutoDock Vina screens the compound against kinase or protease targets (e.g., EGFR, PARP), prioritizing residues like Ser783 or Asp862 for mutagenesis studies .

- ADMET Prediction : SwissADME predicts logP (~2.8) and BBB permeability, guiding in vivo testing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.